molecular formula C18H37NO2 B3026197 D-erythro-sphingosine-d7

D-erythro-sphingosine-d7

Cat. No.: B3026197
M. Wt: 306.5 g/mol
InChI Key: WWUZIQQURGPMPG-AVMMVCTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-erythro-sphingosine-d7 (C₁₈H₃₀D₇NO₂; molecular weight 306.54 g/mol) is a deuterium-labeled analog of sphingosine, a critical sphingolipid involved in cellular signaling and membrane biology. The compound features seven deuterium atoms replacing hydrogens at specific positions, enabling its use as a stable isotope-labeled internal standard (IS) in mass spectrometry (MS)-based lipidomics . Its primary application lies in the accurate quantification of endogenous sphingosine in biological samples via liquid chromatography-electrospray ionization tandem MS (LC-ESI-MS/MS), where it co-elutes with the analyte while providing a distinct mass shift (Δm/z = +7) for detection . Synthesized by Avanti Polar Lipids and other suppliers, it is typically provided at >99% purity and stored at -20°C to ensure stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sphingosine-d7 (d18:1) typically involves the incorporation of deuterium atoms into the sphingosine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the hydrogenation of sphingosine precursors in the presence of deuterium gas, resulting in the selective incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of Sphingosine-d7 (d18:1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification, such as chromatography and crystallization, to isolate the deuterated product from other by-products and impurities .

Chemical Reactions Analysis

Hydrolysis Reactions

D-erythro-sphingosine-d7 undergoes hydrolysis under specific conditions to yield sphingosine and fatty acid derivatives. This reaction is pivotal in metabolic pathways and analytical workflows.

Reaction Type Conditions Products Analytical Utility
Amide bond hydrolysisAcidic (e.g., HCl) or basic (e.g., NaOH)Fatty acid + sphingosine-d7 backboneQuantification via mass spectrometry

The hydrolysis of its amide bond (e.g., in ceramide analogs) is pH-dependent, with optimal cleavage observed at elevated temperatures (60–80°C) in aqueous solutions. Deuterium labeling enhances detection sensitivity in MS-based assays by reducing background noise .

Phosphorylation

This compound is enzymatically phosphorylated to form sphingosine-1-phosphate (S1P), a key signaling molecule.

Key Steps in Phosphorylation:

  • Enzyme Involvement : Sphingosine kinases 1/2 (SPHK1/2) catalyze the ATP-dependent phosphorylation.

  • Deuterium Effects : The d7-labeling does not hinder kinase activity but improves isotopic tracing in metabolic studies .

Biological Impact :

  • S1P regulates cell proliferation, migration, and apoptosis .

  • Inhibits protein kinase C (IC₅₀ ~10 µM) and activates phospholipase D .

Enzymatic and Synthetic Modifications

This compound serves as a substrate for derivatization in synthetic chemistry:

Glycosylation

Acylation

  • Reacts with fatty acyl chlorides (e.g., palmitoyl chloride) to generate deuterated ceramides.

  • Conditions : Dry DCM, 4Å molecular sieves, 25°C (yield: 85–92%).

Reduction and Oxidation

  • Reduction : LiAl(OtBu)₃ selectively reduces α,β-unsaturated ketones to anti-diols (de >99%) .

  • Oxidation : Susceptible to peroxide-mediated oxidation at the 4E double bond, requiring antioxidant storage (e.g., BHT).

Analytical Degradation Pathways

Exposure to UV light or prolonged storage induces:

  • Isomerization : Conversion to non-physiological threo isomers.

  • Deuterium Loss : H/D exchange in protic solvents, monitored via LC-MS .

Reaction Optimization Data

Reaction Catalyst Temperature Yield Reference
Cross-couplingPd(OAc)₂/CuI60°C89%
PhosphorylationSPHK137°CQuantified via MS
GlycosylationBF₃·Et₂O0°C → RT72%

Scientific Research Applications

Applications in Scientific Research

D-erythro-sphingosine-d7 has a wide array of applications across multiple scientific disciplines, including chemistry, biology, medicine, and industry. Below are the key areas where this compound is utilized:

Analytical Chemistry

Internal Standard in Mass Spectrometry
this compound serves as an internal standard for the quantification of sphingosine and related sphingolipids in biological samples. Its deuterated nature allows for accurate differentiation from non-deuterated compounds during analysis, enhancing the reliability of quantitative results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Cellular Biology

Role in Cellular Signaling
Research indicates that this compound is involved in various cellular signaling pathways, influencing processes such as cell proliferation, migration, and apoptosis. It has been shown to negatively regulate cell proliferation and induce apoptosis through interactions with key proteins like protein kinase C (PKC) and phospholipases .

Effects on Lipid Metabolism
Studies have demonstrated that this compound can alter ceramide and sphingomyelin levels in cells, which are crucial for maintaining cellular homeostasis and signaling .

Medical Research

Potential Therapeutic Applications
this compound is being investigated for its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. Its ability to modulate sphingolipid metabolism suggests it could play a role in treating conditions related to dysregulated lipid signaling .

Industrial Applications

Lipid-Based Drug Delivery Systems
In the pharmaceutical industry, this compound is explored for its utility in developing lipid-based drug delivery systems. Its properties may enhance the bioavailability and efficacy of therapeutic agents by facilitating their transport across cellular membranes .

Case Study 1: Cancer Research

A study investigating the effects of this compound on cancer cell lines demonstrated that treatment with this compound led to significant apoptosis in specific cancer types. The mechanism was attributed to its interaction with PKC pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Metabolic Disorders

In a metabolic study involving diabetic models, this compound was shown to influence insulin sensitivity by modulating ceramide levels. This finding suggests that it could be a target for therapeutic intervention in metabolic syndromes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

D-erythro-sphinganine-d7 (d18:0)

  • Molecular Formula: C₁₈H₃₄D₇NO₂; molecular weight 308.56 g/mol.
  • Application: Serves as an IS for sphinganine (d18:0), a precursor in sphingolipid biosynthesis. Its saturated structure distinguishes it from sphingosine-d7, making it ideal for studies on de novo sphingolipid synthesis or metabolic disorders like hereditary sensory neuropathy .
  • Key Studies : Used in tandem with sphingosine-d7 to quantify both sphinganine and sphingosine in lysosomal ceramide accumulation models .

Ceramide-d7 Derivatives (e.g., C15 Ceramide-d7)

  • Structure: Comprises sphingosine-d7 N-acylated with fatty acids of varying chain lengths (e.g., C15:0 in N-pentadecanoyl-D-erythro-sphingosine-d7).
  • Molecular Formula: C₃₃H₅₉D₇NO₃; molecular weight ~561.87 g/mol.
  • Application : Acts as IS for specific ceramide species. For example, C15 Ceramide-d7 enables precise quantification of C15 ceramides in COVID-19 metabolomic studies, where ceramide dysregulation is linked to pathogenesis .
  • Key Studies : Applied in lipidomics to track ceramide species in viral infections and cancer, highlighting its role in apoptosis and membrane integrity .

Sphingosine-1-phosphate-d7 (S1P-d7)

  • Structure: Phosphorylated derivative of sphingosine-d7 (C₁₈H₃₁D₇NO₅P).
  • Molecular Weight : 386.51 g/mol.
  • Application: Quantifies S1P, a bioactive lipid regulating immune cell trafficking and endothelial barrier function. The phosphate group and deuterium label allow separation from non-deuterated S1P in MS .
  • Key Studies : Used in research on autoimmune diseases and cancer to analyze S1P signaling pathways .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Application Supplier Purity Storage
D-erythro-sphingosine-d7 C₁₈H₃₀D₇NO₂ 306.54 Sphingosine quantification Avanti, TRC >99% -20°C
D-erythro-sphinganine-d7 C₁₈H₃₄D₇NO₂ 308.56 Sphinganine quantification Avanti >99% -20°C
C15 Ceramide-d7 C₃₃H₅₉D₇NO₃ 561.87 Ceramide profiling in metabolomics Avanti, InvivoChem >99% -20°C
Sphingosine-1-phosphate-d7 C₁₈H₃₁D₇NO₅P 386.51 S1P signaling studies Avanti >99% -20°C

Selection Criteria for Deuterated Standards

Deuterium Labeling : Ensures sufficient mass shift (e.g., d7 vs. d31 in N-palmitoyl[D31]-ceramide) to avoid isotopic overlap .

Structural Homology : Matches analyte backbone (e.g., sphinganine-d7 for sphinganine; ceramide-d7 for ceramides).

Functional Groups : Phosphorylation (S1P-d7) or acylation (ceramide-d7) must mirror the target molecule .

Challenges and Considerations

  • Retention Time Shifts: Deuterated compounds may elute slightly earlier than non-deuterated analogs, requiring chromatographic optimization .
  • Stability : Long-term storage at -20°C is critical to prevent degradation .

Biological Activity

D-erythro-sphingosine-d7, also known as sphingosine-d7 (d18:1), is a deuterated form of sphingosine, a bioactive lipid that plays critical roles in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound has the molecular formula C18H30D7NO2 and a molecular weight of approximately 306.54 g/mol. It serves as an internal standard for quantifying sphingosine in analytical techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) .
  • Biological Relevance : Sphingosine is primarily derived from the breakdown of ceramide and is involved in signaling pathways that regulate cell proliferation, survival, migration, and apoptosis .

This compound exhibits its biological effects primarily through the following mechanisms:

  • Phosphorylation : It can be phosphorylated by sphingosine kinases (SPHK1 and SPHK2) to produce sphingosine-1-phosphate (S1P), a potent lipid mediator involved in various cellular processes .
  • Inhibition of Kinases : this compound inhibits protein kinase C (PKC) and phosphatidic acid phosphohydrolase while activating phospholipase D and diacylglycerol kinase, thus influencing lipid metabolism and signaling pathways .
  • Cellular Effects : Research indicates that S1P generated from sphingosine promotes cell migration, cytoskeletal organization, and morphogenetic processes .

Case Studies

  • Inhibition Studies : In a study involving U937 cells, treatment with inhibitors targeting sphingosine kinases led to reduced levels of phosphorylated sphingolipids (S1P) and increased levels of non-phosphorylated precursors like sphinganine. This suggests that the inhibition of sphingosine kinases directly affects the balance of sphingolipid metabolism .
  • Ceramide Accumulation : Another study demonstrated that ceramide accumulation in A549 cells resulted in necrotic cell death via lysosomal rupture. The dual inhibition of glucosyl ceramide synthase and ceramidase resulted in increased palmitoyl-ceramide levels, indicating the complex interplay between different sphingolipids in cell death pathways .

Quantitative Analysis

The quantification of sphingolipid species using stable isotope-labeled standards like this compound allows for precise measurements in biological samples. For instance, studies utilizing LC-MS have shown how dietary sphingomyelin influences sphingolipid metabolism in enterocytes, highlighting the importance of specific fatty acids in lipid absorption .

Data Tables

Biological ActivityMechanismReference
Cell proliferationActivation of S1P signaling
Cell migrationPhosphorylation by SPHKs
Necrotic cell deathCeramide accumulation
Lipid absorptionDietary influences on metabolism

Q & A

Basic Research Questions

Q. What is the role of D-erythro-sphingosine-d7 in sphingolipid quantification using mass spectrometry?

this compound is a deuterated internal standard used to enhance the accuracy and precision of sphingolipid quantification in complex biological matrices via GC- or LC-MS. Methodologically, it is spiked into samples at a known concentration to correct for matrix effects, ion suppression, and extraction efficiency variations. Researchers must validate its stability under experimental conditions (e.g., pH, temperature) and confirm purity (>99%) via Certificate of Analysis (COA) . For reproducible results, ensure isotopic purity is maintained to avoid interference from non-deuterated analogs.

Q. How should this compound be stored to ensure stability in long-term studies?

Stability is critical for deuterated standards. Store lyophilized this compound at -20°C in airtight, light-protected vials. For working solutions, use inert solvents (e.g., methanol) and avoid repeated freeze-thaw cycles. Stability tests under varying conditions (e.g., 4°C vs. -20°C) should be conducted and documented using LC-MS peak area ratios to detect degradation .

Q. What analytical parameters must be validated when using this compound as an internal standard?

Key parameters include:

  • Linearity : Calibration curves (e.g., 1–1000 ng/mL) with R² >0.98.
  • Recovery : Compare spiked vs. unspiked sample recoveries (target: 85–115%).
  • Precision : Intra- and inter-day CV <15% for replicate analyses.
  • Ion suppression : Assess via post-column infusion experiments.
    Document these using guidelines from for clarity in tables and figures .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound to minimize matrix effects in LC-MS/MS workflows?

Matrix effects arise from co-eluting compounds and vary by biological sample type (e.g., plasma vs. tissue). To optimize:

Perform a titration experiment (e.g., 0.1–10 µM) to identify the concentration where the analyte/internal standard peak area ratio stabilizes.

Use matrix-matched calibration curves with blank matrices spiked with both analyte and internal standard.

Validate using post-extraction addition to quantify ion suppression/enhancement.
Reference studies on sphingolipid quantification in and experimental design frameworks in .

Q. What experimental strategies resolve discrepancies in sphinganine quantification when using this compound?

Discrepancies may stem from:

  • Deuterium loss : Monitor via high-resolution MS for unexpected m/z shifts.
  • Cross-reactivity : Validate specificity using knockout matrices (e.g., sphinganine-deficient samples).
  • Batch variability : Cross-check COA lot numbers and revalidate with new batches.
    Advanced troubleshooting should include cross-validation with alternative methods (e.g., enzymatic assays) and meta-analysis of published data to identify systemic biases .

Q. How does deuterium labeling in this compound impact its chromatographic behavior compared to endogenous sphinganine?

Deuterium labeling increases molecular mass, causing slight retention time shifts in reversed-phase LC (e.g., +0.2–0.5 min). Researchers must:

  • Confirm baseline separation from endogenous analytes via high-resolution chromatography (e.g., UPLC with sub-2µm particles).
  • Adjust collision energy in MS/MS to account for fragmentation differences.
    Document retention time stability across batches using ’s standards for data presentation .

Q. What are the limitations of using this compound in kinetic studies of sphingolipid metabolism?

Limitations include:

  • Isotope effects : Deuterium may alter enzyme binding affinity (e.g., sphingosine kinases).
  • Compartmentalization : Differential intracellular trafficking vs. endogenous sphinganine.
    To mitigate, combine tracer studies with radiolabeled analogs (e.g., ³H-sphinganine) and use kinetic modeling to account for isotopic dilution .

Q. Methodological Best Practices

  • Data Presentation : Follow ’s guidelines for labeled tables (e.g., deuterium loss under varying storage conditions) and statistical reporting (e.g., ANOVA for batch comparisons).
  • Ethical Compliance : Adhere to ’s protocols for documenting storage conditions and stability data in human tissue studies.
  • Literature Context : Use ’s framework to compare findings with prior sphingolipid studies, ensuring citations align with primary sources .

Properties

IUPAC Name

(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-AVMMVCTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-erythro-sphingosine-d7
Reactant of Route 2
D-erythro-sphingosine-d7
Reactant of Route 3
D-erythro-sphingosine-d7
Reactant of Route 4
D-erythro-sphingosine-d7
Reactant of Route 5
D-erythro-sphingosine-d7
Reactant of Route 6
D-erythro-sphingosine-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.